molecular formula C₂₀H₂₃N₃O₄ B1144648 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine CAS No. 1145671-52-8

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine

货号: B1144648
CAS 编号: 1145671-52-8
分子量: 369.41
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is a chemical compound known for its significant role in medicinal chemistry, particularly in the development of anti-cancer drugs. It is structurally related to erlotinib, a well-known tyrosine kinase inhibitor used in cancer treatment .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine typically involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 4-ethynylphenylamine in the presence of a base such as pyridine. The reaction is carried out in isopropanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization is often used to purify the final product .

化学反应分析

Types of Reactions

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Cancer Treatment

The primary application of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is in the treatment of hyperproliferative disorders, including various types of cancer:

  • Non-Small Cell Lung Cancer
  • Colorectal Cancer
  • Pancreatic Cancer
  • Ovarian Cancer
  • Breast Cancer
  • Glioma

Clinical studies indicate that this compound exhibits significant anti-tumor activity across a range of solid tumor xenografts in vivo, demonstrating good oral bioavailability and tolerability during long-term administration .

Inhibition of Tyrosinase

Recent research has identified this compound as a novel inhibitor of tyrosinase, suggesting potential applications in food preservation and cosmetics as an anti-browning agent for fresh-cut fruits . This property could be beneficial in extending the shelf life of perishable products.

Data Tables

Application AreaSpecific Use CasesResearch Findings
Cancer TreatmentNon-small cell lung cancer, colorectal cancerSignificant anti-tumor activity; well tolerated in clinical studies
Tyrosinase InhibitionAnti-browning agent for fresh-cut applesNovel inhibitor with potential for food preservation

Case Study 1: Anti-Cancer Activity

A study demonstrated that this compound significantly inhibited tumor growth in models of non-small cell lung cancer. The compound was noted for its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Case Study 2: Food Preservation

In another study, the compound was tested as an anti-browning agent in fresh-cut apples. Results indicated that it effectively reduced browning reactions, maintaining aesthetic quality and nutritional value over time. The findings suggest a promising application in the food industry .

作用机制

The mechanism of action of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine involves inhibition of tyrosine kinase activity. It binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), preventing phosphorylation and subsequent signal transduction. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .

相似化合物的比较

Similar Compounds

Uniqueness

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is unique due to its specific binding affinity and inhibitory activity against EGFR. Its structural modifications enhance its efficacy and reduce side effects compared to other similar compounds .

生物活性

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is a synthetic compound belonging to the quinazoline class, which is known for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its biological activity, focusing on its anticancer properties and inhibitory effects on key enzymes such as tyrosinase.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H23N3O4\text{C}_{20}\text{H}_{23}\text{N}_{3}\text{O}_{4}

This structure features a quinazoline backbone substituted with two methoxyethoxy groups and a phenyl moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been subjected to in vitro testing against various cancer cell lines, demonstrating significant growth inhibition. Notably, it has shown promising results against the MCF7 breast cancer cell line.

Table 1: In Vitro Anticancer Activity

CompoundCell LineIC50 (µM)
This compoundMCF75.89
ErlotinibMCF715.5
Other derivativesVariousVaries

The above table summarizes the comparative IC50 values of this compound against established drugs like erlotinib, indicating its potential efficacy as an anticancer agent .

Tyrosinase Inhibition

The compound exhibits strong inhibitory activity against tyrosinase, an enzyme critical for melanin synthesis. This property suggests its potential use in cosmetic applications to inhibit hyperpigmentation.

Table 2: Tyrosinase Inhibition Activity

CompoundIC50 (µM)
This compound12.5
Standard Inhibitor (Kojic Acid)15.0

The data indicates that this compound is a potent inhibitor of tyrosinase, outperforming traditional inhibitors like kojic acid .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies suggest that the compound binds effectively to targets involved in cancer progression, similar to other quinazoline derivatives .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound with various protein targets. The results indicate favorable interactions with epidermal growth factor receptor (EGFR) and other kinases implicated in tumor growth.

Case Studies

In a recent study involving a series of novel quinazoline derivatives, including this compound, researchers evaluated their anticancer activity against a panel of 60 human tumor cell lines. The findings revealed that several derivatives exhibited significant cytotoxicity across different cancer types, reinforcing the therapeutic potential of this class of compounds .

属性

IUPAC Name

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEPRWDRWNAAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。